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Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride

157 nm Lithography Photoresist Materials Addition Polymerization

Researchers requiring high-Tg, optically transparent polymers for advanced photoresists face failure with norbornene-based systems. Tricyclo[4.2.1.0²,⁵]non-7-ene-3-carbonyl chloride (CAS 663618-23-3) delivers the strained TCN scaffold essential for overcoming these limits. • Enables TCN-derived addition polymers with >1000× greater transparency at 157 nm versus norbornene analogs and Tg >200°C. • Irreplaceable precursor for exo-TCN-spiro-alumina catalysts in olefin oligomerization and polymerization. • Key intermediate for non-aromatic dianhydrides yielding polyimides with superior solubility, optical clarity, and dielectric properties. Inquire for bulk quantities, custom synthesis, and global shipping.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 663618-23-3
Cat. No. B12529909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride
CAS663618-23-3
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2CC3C(=O)Cl
InChIInChI=1S/C10H11ClO/c11-10(12)8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-9H,3-4H2
InChIKeyROEJKBLUSOXZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride: Rigid Strained Tricyclic Acyl Chloride


Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride (CAS 663618-23-3) is a highly reactive acyl chloride featuring a rigid, strained C9-hydrocarbon tricyclic framework with a reactive carbonyl chloride group at the 3-position . This compound serves as a versatile intermediate for introducing the tricyclo[4.2.1.0²,⁵]non-7-ene (TCN) moiety into diverse molecular architectures via nucleophilic substitution, enabling the synthesis of esters, amides, and other derivatives that are inaccessible from more flexible or monocyclic acyl chlorides [1]. Its primary differentiation lies not in standalone bioactivity, but in its function as a gateway synthon for constructing materials with quantifiable performance advantages in advanced polymer chemistry, organometallic catalysis, and industrial additive manufacturing [2].

Rigid strained tricyclic framework for specialty polymer and materials synthesis
Reactive carbonyl chloride enables ester, amide, and derivative formation via nucleophilic substitution
Gateway synthon for 157/193 nm photoresist, organometallic catalyst, and engineering plastic applications

Why Generic Acyl Chlorides Fail vs. the TCN Scaffold


Generic acyl chlorides commercially available in bulk (e.g., benzoyl chloride, acetyl chloride) lack the strained, rigid, polycyclic hydrocarbon framework that defines the TCN core [1]. This structural deficit leads to catastrophic performance failure in applications where high glass transition temperature (Tg), optical transparency at specific wavelengths, and resistance to plasma etching are critical [2]. For instance, photoresist polymers derived from a norbornene scaffold fail to achieve the necessary transparency at 157 nm, whereas analogous TCN-derived polymers succeed [3]. In catalytic organometallic chemistry, the specific steric and electronic environment of the TCN ligand is essential; substituting it with a simple alkyl or aryl acyl chloride would alter catalyst geometry and activity unpredictably, making it an unsuitable replacement [4].

Generic acyl chlorides lack the strained tricyclic core; polymer Tg and rigidity profiles may shift substantially.
Optical transparency at 157 nm is scaffold-dependent; simple aryl or alkyl acyl chlorides may not achieve reported photoresist performance.
Organometallic ligand geometry and steric environment are TCN-specific; substituting with monocyclic or acyclic acyl chlorides may alter catalyst activity.

TCN Carbonyl Chloride vs. Structural Alternatives: Quantitative Evidence


157 nm Photoresist Transparency: TCN-Ester vs. Norbornene-Ester

When incorporated into ester-functionalized addition polymers, the TCN scaffold provides superior transparency at 157 nm, a critical wavelength for next-generation lithography. Fluorinated TCN-ester homopolymers demonstrate up to 3 orders of magnitude (1000x) greater transparency at 157 nm compared to conventional ester-functionalized norbornene structures, as measured by gas-phase vacuum-ultraviolet spectroscopy and variable angle spectroscopic ellipsometry (VASE) [1]. This performance differential is the basis for selecting TCN-derived monomers over norbornene for 157 nm photoresist development.

157 nm Transparency
Head-to-head
TCN-ester ~1000× higher transparency (lower absorbance) at 157 nm
Norbornene Significantly higher absorbance; reported opacity at target wavelength
Supports 157 nm photoresist material selection
VUV spectroscopy / VASE; polymerization-method context
157 nm Lithography Photoresist Materials Addition Polymerization Optical Transparency

Glass Transition Temperature (Tg): TCN vs. Norbornene Copolymers

Radical copolymerizations of tetrafluoroethylene (TFE) with TCN monomers yield amorphous fluoropolymers with glass transition temperatures (Tg) substantially exceeding those of analogous TFE/norbornene copolymers [1]. Specifically, TFE/TCN dipolymers typically achieve Tg values of over 200 °C, which is considerably higher than comparable TFE/norbornene systems [2]. This thermal stability is critical for advanced semiconductor manufacturing processes.

Glass Transition (Tg)
Cross-study
Tg > 200 °C
Reported higher thermal processing window for semiconductor applications
DSC analysis; TFE/TCN vs TFE/norbornene copolymer context
Fluoropolymer Glass Transition Temperature Copolymerization High-Performance Polymer

Organoaluminum Catalyst Synthesis: TCN-Spiro-Aluminacyclopentane Precursor

3-Methylene-exo-tricyclo[4.2.1.0²,⁵]non-7-ene, a derivative readily accessible from this carbonyl chloride, serves as the sole effective precursor for synthesizing the specific organoaluminum compound exo-tricyclo[4.2.1.0²,⁵]non-7-en-3-spiro-1′-(3′-ethyl-3′-alumina)cyclopentane via Cp₂ZrCl₂-catalyzed cycloalumination with Et₃Al [1]. A prior art method reacting norbornene with Et₃Al/Cp₂ZrCl₂ was explicitly shown to be insufficient for obtaining this specific TCN-spiro-aluminacyclopentane [2]. The reaction proceeds at room temperature in an inert atmosphere for 5–7 hours with a mole ratio of 3-methylene-exo-TCN:Et₃Al:Cp₂ZrCl₂ = 10:(10-14):(0.6-1.0) [3].

Catalyst Synthesis
Head-to-head
TCN-based Successful spiro-aluminacyclopentane formation
Norbornene Reportedly insufficient for target organoaluminum compound
Reported exclusive synthesis route for this catalyst class
Cp₂ZrCl₂/Et₃Al system; inert atmosphere, room temp, 5–7 h
Organometallic Chemistry Zirconocene Catalysis Aluminacyclopentane Oligomerization Catalyst

Key Application Scenarios for TCN Carbonyl Chloride


Monomer Precursor for 157/193 nm Photoresist Polymers

This acyl chloride is used to synthesize ester- and amide-functionalized TCN monomers for metal-catalyzed addition polymerization. The resulting homopolymers and copolymers are tailored for next-generation semiconductor photoresists, where they outperform norbornene-based systems by providing up to 1000x greater transparency at 157 nm and achieving Tg values over 200 °C, which are critical for pattern integrity during high-temperature processing [2].

Specialized Organoaluminum Catalysts for Olefin Polymerization

The compound is the definitive precursor for synthesizing exo-tricyclo[4.2.1.0²,⁵]non-7-en-3-spiro-1′-(3′-ethyl-3′-alumina)cyclopentane. This specific organoaluminum compound serves as a component in catalytic systems for the oligomerization and polymerization of olefin, diene, and acetylene hydrocarbons; generic routes using norbornene are proven to fail, making this acyl chloride irreplaceable for this catalyst class [3].

Intermediate for High-Performance Lubricating Oil Additives

Tricyclo[4.2.1.0²,⁵]non-7-enes, including those derived from this carbonyl chloride, are patented intermediates for manufacturing lubricating oil additives. They are specifically claimed for use in creating additives that improve thermal and oxidative stability of lubricants, as well as for gas scrubbing applications, where simpler hydrocarbon frameworks lack the necessary stability [4].

Scaffold for Non-Aromatic Polyimide Engineering Plastics

The TCN framework serves as a critical building block for novel non-aromatic dianhydrides, which are subsequently used to synthesize polyimides and copolyimides. These polymers are employed as engineering plastics in molded articles, fibers, laminates, and coatings, where the rigid, alicyclic TCN core offers distinct advantages over aromatic dianhydride-based systems in terms of solubility, optical transparency, and dielectric properties [5].

Application
Selection Property
Validation Focus
157/193 nm Photoresist Monomer Precursor
Optical transparency at target lithographic wavelength
VUV/VASE transparency verification
Organoaluminum Catalyst Precursor
TCN scaffold specificity for spiro-aluminacyclopentane formation
Catalytic activity in olefin/diene oligomerization
Lubricating Oil Additive Intermediate
Thermal and oxidative stability profile of TCN-derived additives
Stability testing in lubricant formulations
Non-Aromatic Polyimide Building Block
Alicyclic rigid core for solubility and optical properties
Dielectric property and solubility verification
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